N-(4-Carboxyphenyl)isonicotinamide 1-oxide
Description
Properties
CAS No. |
62833-96-9 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
4-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-12(9-5-7-15(19)8-6-9)14-11-3-1-10(2-4-11)13(17)18/h1-8H,(H,14,16)(H,17,18) |
InChI Key |
MDBUUKNNYXYBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
Preparation Methods
Oxidation of Isonicotinamide to Isonicotinamide 1-Oxide
Isonicotinamide, a pyridine derivative, undergoes oxidation at the pyridinic nitrogen to form the N-oxide. This step is typically mediated by peroxides or peracids under controlled conditions:
Representative Procedure :
-
Reagents : 30% hydrogen peroxide (H₂O₂), acetic acid (solvent)
-
Conditions : 60–70°C, 6–8 hours under reflux
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Mechanism : Electrophilic addition of peroxide oxygen to the nitrogen lone pair, followed by proton transfer and stabilization of the N-oxide.
Post-reaction, the crude product is purified via recrystallization from ethanol-water mixtures, yielding isonicotinamide 1-oxide with >90% purity.
Coupling with 4-Carboxyphenylamine
The N-oxide intermediate is coupled with 4-carboxyphenylamine through amide bond formation. Activation of the carboxylic acid group is essential for this step:
Method A: Acyl Chloride Intermediate
-
Reagents : Thionyl chloride (SOCl₂), dimethylformamide (DMF, catalytic)
-
Procedure :
Method B: Carbodiimide-Mediated Coupling
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS)
-
Procedure :
Industrial-Scale Production Considerations
Scalable synthesis requires optimization of stoichiometry, solvent recovery, and waste minimization. Key parameters include:
Catalytic Systems
The Hofmann degradation method, documented for related compounds, employs iodine or alkali metal iodides as catalysts. For instance, a molar ratio of 1:20–1:25 (catalyst:isonicotinamide) ensures efficient conversion while minimizing side reactions.
Temperature and pH Control
-
Low-Temperature Phase (0–5°C) : Prevents premature decomposition of intermediates during initial mixing.
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High-Temperature Phase (70–80°C) : Accelerates amide bond formation and N-oxide stability.
-
pH Adjustment : Sequential acidification (pH 1–2 with HCl) and basification (pH 12–13 with NaOH/KOH) precipitates impurities and enhances product isolation.
Purification and Characterization
Recrystallization Techniques
Analytical Validation
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) displays characteristic peaks: δ 8.5–8.7 ppm (pyridinic H), δ 10.2 ppm (amide NH), and δ 12.1 ppm (carboxylic acid OH).
-
Infrared Spectroscopy (IR) : Bands at 1670 cm⁻¹ (C=O stretch, amide), 1250 cm⁻¹ (N-O stretch), and 3200–2500 cm⁻¹ (broad O-H, carboxylic acid).
Challenges and Mitigation Strategies
Byproduct Formation
Solvent Selection
-
Issue : DMF and DMSO complicate large-scale solvent recovery.
-
Solution : Substitute with biodegradable solvents like cyclopentyl methyl ether (CPME) where feasible.
Emerging Methodologies
Recent advances in microwave-assisted synthesis and flow chemistry offer promising alternatives:
Chemical Reactions Analysis
Types of Reactions
N-(4-Carboxyphenyl)isonicotinamide 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding amine derivative.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like DMSO and DMF .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may yield higher oxidation state derivatives, while reduction would produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the substituents introduced .
Scientific Research Applications
N-(4-Carboxyphenyl)isonicotinamide 1-oxide has several scientific research applications:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors.
Mechanism of Action
The mechanism by which N-(4-Carboxyphenyl)isonicotinamide 1-oxide exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes like oxidation and reduction. The molecular targets include metal ions, and the pathways involved are typically related to catalytic cycles in which the compound participates .
Comparison with Similar Compounds
(a) N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide (CAS: 923163-95-5)
This analog replaces the carboxyphenyl group with a sulfonamide-functionalized phenyl group. The sulfonyl group introduces stronger electron-withdrawing effects, reducing the ligand’s basicity compared to the carboxylate counterpart. While both compounds retain the N-oxide moiety, the sulfonamide group may hinder metal coordination due to steric bulk, limiting its use in MOF synthesis .
(b) Isonicotinamide 1-oxide (CAS: 38557-82-3)
The parent compound lacks the carboxyphenyl substituent, resulting in simpler coordination behavior. It exhibits a lower molecular weight (138.12 g/mol vs. ~286.25 g/mol for N-(4-carboxyphenyl)isonicotinamide 1-oxide) and reduced solubility in polar solvents (e.g., water and DMSO) due to the absence of the hydrophilic carboxylic acid group .
Coordination Behavior in MOFs
(a) Lead MOFs
This compound forms a 3D MOF with Pb²⁺ ions, leveraging its carboxylate and N-oxide groups for dual coordination. In contrast, thiophene-2,5-dicarboxylic acid (H₂tdc) —a dicarboxylate ligand—generates MOFs with smaller pores (~5 Å) due to rigid thiophene spacers, highlighting the role of flexibility in this compound’s larger channel formation .
(b) Comparison with Pyridine-Dicarboxylic Acid Linkers
Ligands like 5-acetamidoisophthalic acid (L) and 2-amino-1,4-benzenedicarboxylic acid (2-NH₂-H₂BDC) prioritize carboxylate-metal bonding over N-oxide interactions. These ligands often produce denser frameworks due to fewer directional non-covalent interactions compared to this compound .
Physicochemical Properties
Biological Activity
N-(4-Carboxyphenyl)isonicotinamide 1-oxide is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₀N₂O₄ and a molecular weight of approximately 246.23 g/mol. Its structure includes a carboxylic acid group attached to a phenyl ring, linked to an isonicotinamide moiety, with an N-oxide functional group enhancing its reactivity and biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Redox Reactions : The N-oxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
- Interaction with Biomolecules : Preliminary studies suggest that this compound may interact with various proteins and enzymes, modulating their activity and potentially leading to therapeutic effects.
- Antimicrobial Properties : It has shown promising antimicrobial activity, indicating potential applications in treating infections.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.
- Antitumor Properties : The compound has been investigated for its ability to inhibit tumor cell proliferation through mechanisms involving apoptosis and modulation of metabolic pathways.
- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation by downregulating pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against common pathogens. Results showed significant inhibition of bacterial growth at concentrations as low as 10 µM.
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Antitumor Activity :
- In vitro studies on cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 15 µM to 30 µM across different cell types.
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Mechanistic Insights :
- Research utilizing molecular docking simulations indicated that the compound binds effectively to key enzymes involved in metabolic pathways associated with cancer progression, suggesting a targeted therapeutic approach.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3-Carboxyphenyl)isonicotinamide 1-oxide | C₁₃H₁₀N₂O₄ | Similar structure; different carboxyl position |
| N-(2-Carboxyphenyl)isonicotinamide 1-oxide | C₁₃H₁₀N₂O₄ | Similar structure; different carboxyl position |
| Isonicotinamide | C₆H₆N₂O | Lacks carboxylic acid; simpler structure |
| 4-Pyridinecarboxamide N-oxide | C₆H₆N₂O₂ | Contains pyridine; different functional groups |
This table highlights how this compound stands out due to its specific combination of functional groups that enhance its biological activity.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for N-(4-Carboxyphenyl)isonicotinamide 1-oxide, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A representative route involves condensation of maleic anhydride with p-aminobenzoic acid under nitrogen atmosphere, followed by cyclization with acetic anhydride and chlorination using thionyl chloride. Key steps include recrystallization (e.g., from methanol:water mixtures) to achieve >85% yield and purity. Intermediate characterization via melting point analysis and IR spectroscopy ensures structural fidelity . For purity optimization, HPLC with UV detection or preparative TLC is recommended, as impurities from incomplete cyclization or residual solvents (e.g., DMF) are common challenges.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms aromatic proton environments and carboxyphenyl substitution patterns. Mass spectrometry (MS) verifies molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 287.2). Infrared (IR) spectroscopy identifies key functional groups, such as the N-oxide (stretching at ~1250 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹). X-ray crystallography, though less common, resolves supramolecular interactions like hydrogen bonding networks, as seen in related N-oxide derivatives .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound, particularly in anti-inflammatory or redox pathways?
- Methodological Answer : The compound’s N-oxide group enhances redox activity, potentially generating reactive oxygen species (ROS) under physiological conditions. In vitro assays (e.g., NADPH oxidase inhibition studies) and ROS-sensitive fluorescent probes (e.g., DCFH-DA) can quantify oxidative stress modulation. Its anti-inflammatory potential is evaluated via cytokine suppression assays (e.g., TNF-α or IL-6 in LPS-stimulated macrophages). Structural analogs lacking the carboxyphenyl group show reduced activity, suggesting synergistic roles for hydrogen bonding (carboxylic acid) and π-π stacking (aromatic rings) in target binding .
Q. How does this compound interact with biomacromolecules like NADPH or DNA?
- Methodological Answer : Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding affinity to NADPH. Competitive inhibition assays using NADPH-dependent enzymes (e.g., glutathione reductase) reveal functional impacts. For DNA interaction studies, UV-Vis spectroscopy (hypochromicity in Soret band) and ethidium bromide displacement assays assess intercalation or groove-binding modes. Molecular docking simulations (AutoDock/Vina) model binding poses, with validation via mutagenesis or truncation studies of target proteins .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. Systematic structure-activity relationship (SAR) studies are critical:
- Synthetic diversification : Introduce substituents (e.g., halogens, methyl groups) at the 2-, 3-, or 4-positions of the phenyl ring.
- Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and normalize results to positive controls (e.g., dexamethasone).
- Metabolic stability : Evaluate compound stability in microsomal assays (e.g., liver S9 fractions) to rule out false negatives from rapid degradation .
Q. How is this compound utilized in coordination chemistry or material science applications?
- Methodological Answer : The carboxyphenyl and N-oxide groups act as bifunctional ligands in coordination polymers. For example, reaction with transition metals (e.g., Zn²⁺ or Cu²⁺) under solvothermal conditions yields porous frameworks. Characterization via single-crystal XRD reveals coordination modes (e.g., µ₂-bridging), while BET surface area analysis evaluates porosity. Applications in catalysis (e.g., CO₂ reduction) or gas storage (H₂ or CH₄) are explored through substrate adsorption studies .
Analytical and Experimental Design Considerations
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodological Answer : Low solubility in aqueous media (<1 mg/mL) and matrix interference (e.g., plasma proteins) complicate quantification. Reverse-phase HPLC with a C18 column and MS/MS detection (MRM mode) improves sensitivity. Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges). Calibration curves using deuterated internal standards (e.g., D₄-isonicotinamide) correct for matrix effects .
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Molecular dynamics (MD) simulations model ligand-receptor interactions (e.g., with NF-κB or COX-2). QSAR models trained on bioactivity datasets identify favorable substituent descriptors (e.g., Hammett σ values for electron-withdrawing groups). Virtual screening against target libraries (e.g., ZINC15) prioritizes synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
